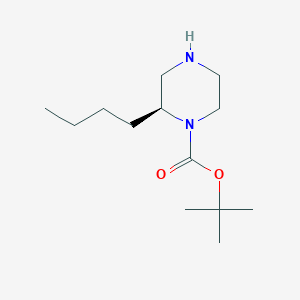

(S)-1-Boc-2-butyl-piperazine

Beschreibung

(S)-1-Boc-2-butyl-piperazine is a chiral piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a butyl substituent at the C2 position. Its molecular formula is C₁₁H₂₂N₂O₂ (MW: 214.30 g/mol) . The Boc group enhances stability during synthetic processes, while the butyl chain contributes to lipophilicity, influencing solubility and membrane permeability. Piperazines are widely utilized in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for CNS agents, anticancer drugs, and antimicrobial compounds .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHDUWJBVKOUGW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572485 | |

| Record name | tert-Butyl (2S)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169447-76-1 | |

| Record name | tert-Butyl (2S)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-butyl-piperazine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-2-butyl-piperazine.

Protection of the Nitrogen Atom: The nitrogen atom of (S)-2-butyl-piperazine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the piperazine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Large quantities of (S)-2-butyl-piperazine and di-tert-butyl dicarbonate are handled using automated systems to ensure precision and safety.

Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving controlled temperature and pressure conditions.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Boc-2-butyl-piperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: The compound can be used in coupling reactions to form peptide bonds or other linkages with carboxylic acids or other electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides or acyl chlorides, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a scavenger like water or anisole.

Coupling Reactions: Reagents such as carbodiimides (e.g., EDCI) or phosphonium salts (e.g., PyBOP) are used for coupling reactions, often in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

Substitution Reactions: Products include various substituted piperazines with different functional groups.

Deprotection Reactions: The major product is the free amine (S)-2-butyl-piperazine.

Coupling Reactions: Products include peptides or other complex molecules with piperazine moieties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-Boc-2-butyl-piperazine serves as a crucial building block in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders and cancer. Its structural properties allow for the modification of drug candidates to enhance efficacy and reduce side effects.

Case Study : In a study focused on developing new antidepressants, this compound was utilized to synthesize derivatives that showed improved binding affinity to serotonin receptors, indicating potential therapeutic benefits in treating depression .

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis, particularly in the preparation of piperazine derivatives. Its Boc-protecting group allows for selective reactions, facilitating the introduction of various functional groups.

Data Table: Common Reactions Involving this compound

Biological Studies

This compound has been investigated for its role in studying enzyme mechanisms and protein-ligand interactions. The compound's ability to mimic biologically active molecules makes it valuable in pharmacological research.

Case Study : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, highlighting its potential as a lead compound for anticancer drug development .

Wirkmechanismus

The mechanism of action of (S)-1-Boc-2-butyl-piperazine depends on its specific application:

Biological Activity: As a ligand, it may interact with specific receptors or enzymes, modulating their activity. The Boc group can influence the compound’s binding affinity and selectivity.

Chemical Reactions: In synthetic applications, the Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom until it is selectively removed.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares (S)-1-Boc-2-butyl-piperazine with key analogs:

Biologische Aktivität

(S)-1-Boc-2-butyl-piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a butyl substituent at the second position of the piperazine ring. Its structural features contribute to its interaction with various biological targets, making it a valuable compound in drug development.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 169447-76-1

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The Boc group enhances the compound's stability and solubility, while the butyl group may influence its binding affinity and selectivity for various targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including topoisomerases, which are critical for DNA replication and transcription.

- Receptor Interaction : It may act as an antagonist or agonist at certain receptors, modulating physiological responses.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 6.25 | Moderate |

| Escherichia coli | 0.391 | High |

| Klebsiella pneumoniae | 0.781 | Moderate |

| Acinetobacter baumannii | 12.5 | Moderate |

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents, particularly in combating resistant strains .

Case Studies

- Study on Dual Inhibitors : A study evaluated the compound's potential as a dual inhibitor of bacterial topoisomerases, demonstrating significant antibacterial activity against problematic strains like Enterococcus faecium and Staphylococcus aureus. The compound exhibited balanced inhibition profiles, making it suitable for further development as an antibiotic .

- Synthesis and Evaluation of Triazole Conjugates : In another study, derivatives of this compound were synthesized and evaluated for their antibacterial activity against various bacterial strains. The results indicated that modifications at the piperazine moiety significantly influenced the antibacterial potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the piperazine ring can enhance biological activity. For instance, introducing different substituents at the nitrogen atom or altering the length of the butyl chain can affect binding affinity and selectivity towards specific targets.

Q & A

Q. How is this compound utilized as an intermediate in CNS drug discovery?

- Methodological Answer : The Boc group enables selective deprotection for introducing pharmacophores (e.g., fluorobenzyl groups) in antipsychotic candidates. For example, coupling with VEGFR-PDGFR inhibitors via click chemistry (CuSO₄/Na ascorbate) generates triazole-linked analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.